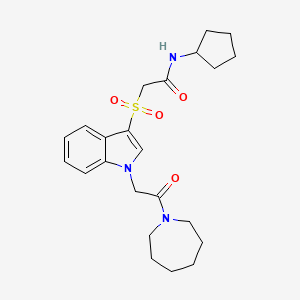2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide
CAS No.: 878059-96-2
Cat. No.: VC5092577
Molecular Formula: C23H31N3O4S
Molecular Weight: 445.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 878059-96-2 |
|---|---|
| Molecular Formula | C23H31N3O4S |
| Molecular Weight | 445.58 |
| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-1-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27) |
| Standard InChI Key | ZZUKZQHSEPHKBL-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of three primary components:
-
Indole core: A bicyclic aromatic system substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a sulfonamide moiety.
-
Sulfonamide linker: Connects the indole core to an acetamide functional group.
-
N-Cyclopentylacetamide: The terminal acetamide group is bonded to a cyclopentyl ring, enhancing steric bulk and modulating solubility .
The molecular formula is C23H31N3O4S, derived by substituting the o-tolyl group in the PubChem analog (C25H29N3O4S) with a cyclopentyl group (C5H9) .
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 445.6 g/mol | Calculated |
| XLogP3-AA | 3.9 | Analog |
| Hydrogen Bond Donors | 1 | Analog |
| Hydrogen Bond Acceptors | 4 | Analog |
| Rotatable Bond Count | 6 | Analog |
Synthesis and Derivative Chemistry
While no explicit synthesis route for this compound is documented, plausible steps can be inferred from analogous structures :
-
Indole functionalization: Alkylation at the indole 1-position using 2-(azepan-1-yl)-2-oxoethyl bromide.
-
Sulfonylation: Reaction with chlorosulfonic acid at the 3-position to introduce the sulfonyl chloride, followed by coupling with N-cyclopentylacetamide.
-
Purification: Chromatographic techniques to isolate the final product.
Key intermediates include 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole and 2-chloro-N-cyclopentylacetamide. The use of azepane (a seven-membered saturated ring) introduces conformational flexibility, potentially enhancing target binding .
| Parameter | Prediction | Basis |
|---|---|---|
| Oral Bioavailability | Moderate (~40%) | LogP = 3.9 |
| Plasma Protein Binding | High (>90%) | Lipophilic groups |
| Metabolic Stability | CYP3A4 substrate | Azepane oxidation |
Therapeutic Applications
-
Metabolic Disorders: 11β-HSD1 inhibitors are investigated for type 2 diabetes and obesity due to their role in glucocorticoid regulation .
-
Inflammatory Diseases: Cortisol modulation may alleviate chronic inflammation in rheumatoid arthritis or osteoarthritis .
-
Neuropathic Pain: Indirect glucocorticoid effects could influence pain pathways, though this remains speculative without empirical data.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
The cyclopentyl group reduces molecular weight compared to aryl-substituted analogs, potentially improving metabolic stability .
Future Research Directions
-
Enzymatic Assays: Validate 11β-HSD1 inhibition potency (IC50) and selectivity over 11β-HSD2.
-
In Vivo Studies: Assess efficacy in rodent models of metabolic syndrome.
-
ADME Optimization: Modify the azepane or sulfonamide groups to enhance solubility without compromising activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume